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molecular formula C11H19N B102523 1-Adamantanemethylamine CAS No. 17768-41-1

1-Adamantanemethylamine

Cat. No. B102523
M. Wt: 165.27 g/mol
InChI Key: XSOHXMFFSKTSIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06303659B2

Procedure details

Prepared according to the method of Example 14 from 1-adamantanemethylamine (1.0 g) and 2-chloro-5-nitrobenzoic acid (1.22 g) to give the title compound as a yellow solid (1.7 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([CH2:11][NH2:12])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[Cl:13][C:14]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][C:15]=1[C:16](O)=[O:17]>>[Cl:13][C:14]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][C:15]=1[C:16]([NH:12][CH2:11][C:1]12[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]([CH2:9]3)[CH2:2]1)[CH2:10]2)=[O:17]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CN
Step Two
Name
Quantity
1.22 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)NCC23CC4CC(CC(C2)C4)C3)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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